molecular formula C15H17NO7S B12542909 3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid CAS No. 794499-75-5

3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B12542909
CAS No.: 794499-75-5
M. Wt: 355.4 g/mol
InChI Key: RUUCFEGCFYAXHZ-UHFFFAOYSA-N
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Description

3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxycarbonyl and sulfomethyl groups differentiates it from other indole derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

794499-75-5

Molecular Formula

C15H17NO7S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[2-ethoxycarbonyl-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C15H17NO7S/c1-2-23-15(19)14-10(6-7-12(17)18)13-9(8-24(20,21)22)4-3-5-11(13)16-14/h3-5,16H,2,6-8H2,1H3,(H,17,18)(H,20,21,22)

InChI Key

RUUCFEGCFYAXHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N1)CS(=O)(=O)O)CCC(=O)O

Origin of Product

United States

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